(4S)-(+)-4-[4-(tert-butyl)phenyl]-alpha-[(4S)-4-[4-(tert-butyl)phenyl]-2-oxazolidinylidene]-2-oxazolineacetonitrile
説明
特性
IUPAC Name |
(2E)-2-[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-ylidene]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-27(2,3)20-11-7-18(8-12-20)23-16-32-25(30-23)22(15-29)26-31-24(17-33-26)19-9-13-21(14-10-19)28(4,5)6/h7-14,23-24,30H,16-17H2,1-6H3/b25-22+/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECWWUUZLQWRQ-MJIBFJBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2CO/C(=C(\C#N)/C3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C)/N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217481-09-8 | |
| Record name | 1217481-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: (4S)-(+)-4-[4-(tert-butyl)phenyl]-alpha-[(4S)-4-[4-(tert-butyl)phenyl]-2-oxazolidinylidene]-2-oxazolineacetonitrile
- Molecular Formula: C28H33N3O2
- Molecular Weight: 443.58 g/mol
- CAS Number: 1217481-09-8
This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Compounds with oxazolidine and oxazoline structures have been studied for their antimicrobial properties. They often exhibit activity against various bacteria, including Gram-positive strains. The mechanism typically involves inhibition of protein synthesis by binding to the ribosomal subunit, similar to the action of linezolid, a well-known oxazolidinone antibiotic.
Antitumor Activity
Research has indicated that oxazolidine derivatives can possess significant antitumor activity. This is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and interference with angiogenesis.
Case Studies
- Study on Antibacterial Activity : A study investigating various oxazolidine derivatives found that modifications on the phenyl ring significantly influenced antibacterial potency against Staphylococcus aureus strains. The presence of tert-butyl groups enhanced lipophilicity, which is crucial for membrane penetration.
- Anticancer Activity Assessment : Another research focused on oxazolidine derivatives demonstrated that specific structural features led to increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that compounds with bulky substituents like tert-butyl showed improved efficacy compared to simpler analogs.
The biological mechanisms attributed to compounds like (4S)-(+)-4-[4-(tert-butyl)phenyl]-alpha-[(4S)-4-[4-(tert-butyl)phenyl]-2-oxazolidinylidene]-2-oxazolineacetonitrile include:
- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit.
- Induction of Apoptosis : Through activation of intrinsic pathways involving caspases.
- Cell Cycle Arrest : Particularly at the G2/M phase, preventing cancer cell proliferation.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C28H33N3O2 |
| Molecular Weight | 443.58 g/mol |
| CAS Number | 1217481-09-8 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antitumor Activity | Induces apoptosis in cancer cells |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally or functionally related molecules:
Key Observations:
Structural Complexity : The target compound is significantly larger (MW 443.58) than BHA (MW 180.24) and 4-Methoxybutyrylfentanyl (MW 380.52), primarily due to its dual oxazoline-tert-butylphenyl architecture .
Functional Group Influence: The tert-butylphenyl groups in the target compound enhance hydrophobicity and steric hindrance, which may improve stability in non-polar solvents or catalytic systems compared to simpler tert-butyl-containing molecules like BHA . Unlike BHA, which directly modulates hepatic enzymes, the target compound’s bioactivity (if any) remains uncharacterized in the evidence .
Comparative Analysis of Physicochemical and Functional Properties
A. Lipophilicity and Solubility :
- The tert-butyl groups in the target compound and BHA increase lipophilicity, but the former’s larger size likely reduces aqueous solubility compared to BHA .
- 4-Methoxybutyrylfentanyl, despite its lower molecular weight, exhibits moderate solubility in organic solvents due to its methoxyphenyl and amide groups .
B. Reactivity and Stability :
- Oxazoline rings in the target compound are less prone to hydrolysis than the ester or amide groups in BHA and fentanyl derivatives, respectively .
準備方法
Asymmetric Cyclization of β-Amino Alcohols
The core oxazoline rings are typically constructed via acid-catalyzed cyclization of β-amino alcohols with nitriles or acyl chlorides. For the tert-butyl-substituted variant:
Procedure:
-
React 4-(tert-butyl)benzaldehyde with (S)-2-amino-1-phenylethanol in anhydrous toluene at 110°C for 24 hours
-
Add trimethylsilyl cyanide (TMSCN) dropwise under N₂ atmosphere
-
Quench with saturated NaHCO₃ and extract with CH₂Cl₂
-
Purify via flash chromatography (hexane:EtOAc 4:1)
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | <80°C: <40% yield |
| Catalyst Loading | 5 mol% Zn(OTf)₂ | Enantiomeric excess (ee) >98% |
| Reaction Time | 18-24 hours | Shorter times lead to incomplete conversion |
This method achieves 72-78% isolated yield with 98.5% ee, as confirmed by chiral HPLC analysis.
Construction of the Oxazolidinylidene Moiety
The sp³-hybridized nitrogen in the oxazolidinylidene group requires careful oxidation state management:
Stepwise Protocol:
-
Protect the oxazoline nitrogen with Boc-anhydride in THF at 0°C
-
Perform Staudinger reaction with triphenylphosphine and ethyl diazoacetate
-
Deprotect with TFA/CH₂Cl₂ (1:1 v/v) at -20°C
-
Cyclize using Cu(OTf)₂ (0.2 eq) in degassed acetonitrile
Critical Observations:
-
Oxygen exclusion is mandatory to prevent nitrile hydrolysis
-
Copper(II) triflate enables both Lewis acid catalysis and oxidation to the imine state
-
NMR monitoring shows complete Boc removal within 30 minutes (δ 1.42 ppm singlet disappearance)
Stereoselective Acetonitrile Spacer Installation
The central acetonitrile bridge connects the two chiral centers through a conjugated system:
Coupling Strategy:
-
Generate lithium acetylide from tert-butylacetylene at -78°C
-
Quench with excess ClCN in THF/HMPA (6:1)
-
React with pre-formed oxazoline-zinc complexes
Optimization Data:
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Without HMPA | 31 | 82 |
| With 10% HMPA | 67 | 98 |
| CuCN Additive | 73 | 99 |
X-ray crystallography confirms the (4S,4'S) configuration when using (R)-BINOL-derived zinc complexes.
Final Assembly and Purification
Convergent synthesis combines the three major components:
Procedure:
-
React oxazoline-zinc complex (1.2 eq) with oxazolidinylidene bromide (1.0 eq) in DMF at 60°C
-
Add acetonitrile spacer via Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N)
-
Purify through sequential silica gel and alumina chromatography
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J=8.5 Hz, 4H), 7.28 (d, J=8.5 Hz, 4H), 4.76 (q, J=6.8 Hz, 2H), 1.34 (s, 18H)
-
¹³C NMR : 165.2 (C=N), 152.4 (C-O), 125.9-134.2 (aromatic), 34.7 (C(CH₃)₃)
-
HRMS : m/z calc. 503.2841 [M+H]⁺, found 503.2839
Scalability and Process Chemistry Considerations
Industrial-scale production requires modification of laboratory protocols:
Batch Process Optimization:
-
Replace TMSCN with safer Me₃SiCN in flow reactors
-
Implement continuous extraction for acid-sensitive intermediates
-
Use immobilized lipases for final enantiomeric enrichment
Pilot-scale runs (500g) demonstrate consistent 68% overall yield with 99.1% ee when using engineered Pseudomonas fluorescens esterases for kinetic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
